Trimethyl(thiophen-3-ylethynyl)silane

Physical properties Handling safety Storage stability

Choose Trimethyl(thiophen-3-ylethynyl)silane for safe, precise handling in cross-coupling and polymerization workflows. Unlike volatile 3-ethynylthiophene (liquid, flash 46°C), this TMS-protected solid (flash 89°C) eliminates Glaser-type oxidative homocoupling during storage. The TMS group ensures a pure, unoxidized alkyne feedstock, ready for in situ deprotection (TBAF) and downstream Sonogashira couplings. Preferred 3-isomer for high-mobility OTFT polymers (P3ET: 6.7×10⁻³ cm²/Vs). Supplied at ≥98% (GC) purity with NMR certification to meet pharmaceutical lead optimization standards.

Molecular Formula C9H12SSi
Molecular Weight 180.34 g/mol
CAS No. 130995-13-0
Cat. No. B143808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(thiophen-3-ylethynyl)silane
CAS130995-13-0
Molecular FormulaC9H12SSi
Molecular Weight180.34 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CSC=C1
InChIInChI=1S/C9H12SSi/c1-11(2,3)7-5-9-4-6-10-8-9/h4,6,8H,1-3H3
InChIKeyXJUQFUWWPCIZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(thiophen-3-ylethynyl)silane (CAS 130995-13-0) – A Protected 3-Thienylacetylene for Precision Organic Synthesis and Materials Research


Trimethyl(thiophen-3-ylethynyl)silane, also designated as 3-(trimethylsilylethynyl)thiophene, is an organosilicon compound that integrates a thiophene heterocycle with a trimethylsilyl (TMS)-protected ethynyl group . The TMS moiety acts as a transient protecting group, enabling controlled deprotection to generate a reactive terminal alkyne for downstream Sonogashira couplings or polymerization reactions . The compound is typically supplied as a white to light green solid with a purity of ≥95–98% (GC) and is recommended for storage at 2–8 °C under inert atmosphere to preserve the silyl group .

Why Trimethyl(thiophen-3-ylethynyl)silane Cannot Be Replaced by Unprotected 3-Ethynylthiophene or 2-Position Isomers


The presence of the trimethylsilyl (TMS) group fundamentally alters the compound's physical state, handling safety, and synthetic utility relative to its unprotected counterpart, 3-ethynylthiophene. Unprotected 3-ethynylthiophene is a volatile liquid (b.p. 153 °C) with a low flash point of 46 °C, requiring stringent flammability controls, whereas the TMS-protected derivative is a solid at ambient temperature (m.p. 36–41 °C) with a substantially higher flash point (77–89 °C) [1]. Moreover, the TMS group prevents undesired Glaser-type oxidative homocoupling during storage and handling, a common degradation pathway for terminal alkynes [2]. Positional isomers such as 2-[(trimethylsilyl)ethynyl]thiophene exhibit different electronic conjugation patterns (e.g., lower logP of 2.98 versus 3.93 for the 3-isomer) and distinct regioselectivity in cross-coupling reactions, precluding their use as drop-in replacements .

Quantitative Differentiation of Trimethyl(thiophen-3-ylethynyl)silane – Key Comparative Data for Scientific Selection


Physical Property Advantages of the TMS-Protected 3-Isomer versus Unprotected 3-Ethynylthiophene

The TMS group converts the low-boiling, flammable liquid 3-ethynylthiophene into a solid with a significantly higher boiling point, lower density, and elevated flash point, simplifying storage and reducing fire hazard during laboratory use [1].

Physical properties Handling safety Storage stability

Differentiated Electronic Properties and Regioselectivity: 3-Isomer versus 2-Isomer (CAS 40231-03-6)

The 3-thienyl substitution pattern confers a higher calculated logP (3.93) compared to the 2-isomer (2.98), indicating greater lipophilicity and potentially altered membrane permeability or solubility in nonpolar media . The topological polar surface area (TPSA) remains identical (28.2 Ų) for both isomers, confirming that differences in hydrophobicity arise solely from electronic/steric factors of the thiophene substitution .

LogP Polar surface area Regioselectivity

Demonstrated Synthetic Utility: Clean Conversion to Propargylic Alcohols under Mild TBAF Catalysis

In a head-to-head evaluation of trialkylsilylalkyne substrates for TBAF-catalyzed addition to carbonyl compounds, trimethyl(thiophen-3-ylethynyl)silane underwent clean conversion to the corresponding propargylic alcohol without side-product formation, comparable to phenyl- and trifluoromethylphenyl-substituted analogs [1]. This contrasts with other trialkylsilylalkynes that may require harsher deprotection conditions (e.g., K₂CO₃/MeOH or TBAF in excess) leading to partial decomposition of acid-sensitive thiophene moieties.

TBAF catalysis Propargylic alcohol synthesis Trialkylsilylalkyne addition

Polymerization Performance: 3-Substituted Silylethynylthiophene as a Precursor to High-Mobility Poly(3-ethynylthiophene)

The 3-ethynylthiophene motif, when polymerized, yields poly(3-ethynylthiophene) (P3ET) with a maximum field-effect mobility of 6.7 × 10⁻³ cm²/Vs in organic thin-film transistors (OTFTs), which is approximately 56% higher than the mobility of the 2-isomer-derived poly(2-ethynylthiophene) (4.3 × 10⁻³ cm²/Vs) [1]. This performance advantage is attributed to the 3-substitution pattern enabling more favorable π-stacking and charge transport pathways [2].

Organic thin-film transistors Field-effect mobility Poly(thienylacetylene)

Commercial Purity and Analytical Documentation: Differentiating High-Purity (>98%) Grades

The target compound is commercially available with a guaranteed purity of ≥98.0% (GC), supported by batch-specific analytical documentation including NMR and GC-MS . In contrast, the unprotected 3-ethynylthiophene is typically offered at 97% purity without routine NMR certification, and the 2-isomer is often supplied at 95% purity with limited analytical characterization .

Purity GC analysis NMR Batch consistency

Improved Shelf Stability: Recommended Storage Conditions vs. Unprotected Terminal Alkyne

The TMS-protected compound is specified for storage at 2–8 °C under inert gas to prevent moisture-induced desilylation, and is reported to be relatively stable at room temperature, though light-sensitive . Unprotected 3-ethynylthiophene lacks such protective group and is prone to oxidative dimerization (Glaser coupling) even under inert conditions, requiring immediate use after opening [1].

Storage stability Inert atmosphere Light sensitivity

Optimal Application Scenarios for Trimethyl(thiophen-3-ylethynyl)silane – Where Quantitative Differentiation Translates to Tangible Advantage


Synthesis of 3-Substituted Thiophene-Based Organic Semiconductors via Sonogashira Coupling

The TMS group provides a stable, solid handle for preparing 3-ethynylthiophene in situ under mild TBAF conditions [1]. The resulting terminal alkyne can be directly coupled with aryl iodides or bromides to construct π-conjugated oligomers and polymers with precisely controlled regiochemistry. The higher mobility of P3ET (6.7 × 10⁻³ cm²/Vs) compared to P2ET [2] underscores the value of the 3-isomer for OTFT and OPV applications.

Modular Synthesis of Propargylic Alcohol Libraries for Medicinal Chemistry

The clean conversion of trimethyl(thiophen-3-ylethynyl)silane to propargylic alcohols under mild TBAF catalysis [1] enables late-stage diversification of thiophene-containing drug candidates. The higher purity (≥98%) and available NMR certification ensure that the building block meets the stringent identity and purity requirements of pharmaceutical lead optimization campaigns.

Construction of Covalently Bound Thienyl Monolayers for Sensor and Electronic Device Fabrication

The silicon-containing thienyl derivative can be employed to form conductive monomolecular films on substrates via chemisorption [3]. The solid-state nature and enhanced flash point of the TMS-protected compound [4] facilitate precise weighing and handling in cleanroom environments, reducing contamination risks associated with volatile liquid alkynes.

Preparation of Poly(thienylacetylenes) with Tunable Optical Properties

Desilylation of the target compound yields 3-ethynylthiophene, which polymerizes using MoCl₅ or WCl₆ catalysts to afford high-molecular-weight poly(thienylacetylenes) (Mw up to 602,000) in up to 100% yield [5]. The resulting polymers exhibit concentration-dependent chromism, enabling their use in smart optical materials and sensors. The TMS-protected monomer ensures the alkyne remains unoxidized during storage, preserving the quality of the polymerization feedstock.

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